Product packaging for 6-Bromo-N4-phenyl-3,4-pyridinediamine(Cat. No.:)

6-Bromo-N4-phenyl-3,4-pyridinediamine

Cat. No.: B8545329
M. Wt: 264.12 g/mol
InChI Key: JVAGMQZETVWJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Pyridine (B92270) Heterocycles as Pivotal Scaffolds in Organic Chemistry

Pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This substitution of a carbon atom with a nitrogen atom in the six-membered aromatic ring imparts distinct physical and chemical properties that make pyridine and its derivatives fundamental building blocks in organic chemistry. britannica.comnih.gov Pyridine is a colorless, water-miscible liquid with a characteristic unpleasant odor. wikipedia.org

The pyridine ring is a planar, conjugated system containing six π electrons, fulfilling Hückel's criteria for aromaticity. wikipedia.org However, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density across the ring, resulting in a dipole moment and weaker resonant stabilization compared to benzene. wikipedia.org The nitrogen atom's lone pair of electrons resides in an sp² orbital in the plane of the ring and is not part of the aromatic π system, which accounts for the basicity of pyridine. openstax.orglibretexts.org

The unique electronic properties and the ability of the nitrogen atom to participate in hydrogen bonding have established pyridine-containing heterocycles as crucial scaffolds in medicinal chemistry and materials science. nih.gov The versatility of the pyridine ring allows for easy functionalization, enabling the creation of diverse chemical structures with a wide range of biological activities. nih.gov Consequently, the pyridine nucleus is a common feature in many pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgnih.gov

Structural Classification and Nomenclature of Diaminopyridine Compounds

Diaminopyridines are a class of pyridine derivatives in which two hydrogen atoms on the pyridine ring are substituted by amino (-NH₂) groups. The nomenclature of these compounds specifies the locants of the two amino groups on the pyridine ring, followed by the parent name "pyridinediamine". For instance, 3,4-pyridinediamine indicates that the amino groups are attached to the carbon atoms at positions 3 and 4 of the pyridine ring. nih.gov

The structural classification of diaminopyridines is based on the relative positions of the two amino groups on the pyridine ring. This positional variation gives rise to several isomers, each with distinct chemical and physical properties.

Table 1: Isomers of Diaminopyridine

IUPAC Name CAS Number Molecular Formula
2,3-Pyridinediamine 452-58-4 C₅H₇N₃
2,4-Pyridinediamine 461-88-1 C₅H₇N₃
2,5-Pyridinediamine 452-59-5 C₅H₇N₃
2,6-Pyridinediamine 141-86-6 C₅H₇N₃
3,4-Pyridinediamine 54-96-6 C₅H₇N₃

Data sourced from publicly available chemical databases.

Further complexity in nomenclature arises when additional substituents are present on the pyridine ring or the amino groups. For substituted diaminopyridines, the substituents are named and numbered according to IUPAC rules. For example, in 6-Bromo-N4-phenyl-3,4-pyridinediamine , the "6-Bromo" prefix indicates a bromine atom at position 6, and "N4-phenyl" signifies that one of the hydrogen atoms of the amino group at position 4 has been replaced by a phenyl group.

Positional Isomerism and Substituent Effects in Pyridinediamine Frameworks

Positional isomerism in diaminopyridines significantly influences their electronic properties, basicity, and reactivity. The locations of the two amino groups relative to the ring nitrogen and to each other determine the extent of their electron-donating effects through resonance and induction.

The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. The amino groups, being strong electron-donating groups, can modulate this electron deficiency. The effect is most pronounced when the amino groups are at the 2-, 4-, and 6-positions, where they can directly donate electron density to the ring nitrogen through resonance.

Substituent effects play a crucial role in the chemistry of pyridinediamine frameworks. The introduction of other functional groups, such as halogens or alkyl/aryl groups, further modifies the electronic and steric properties of the molecule.

Electronic Effects : Electron-withdrawing groups (e.g., bromo) decrease the electron density of the ring and reduce the basicity of the nitrogen atoms. Conversely, electron-donating groups increase the ring's electron density and basicity.

Steric Effects : The size and position of substituents can hinder the approach of reagents to nearby reactive sites, influencing the regioselectivity of chemical reactions.

Contextualization of this compound within Brominated Phenyl-Substituted Pyridinediamine Research

This compound belongs to a specific subclass of substituted pyridines that are of significant interest in synthetic and medicinal chemistry. This class is characterized by the presence of three key structural features on the pyridine core: a bromine atom, an amino or substituted amino group, and a phenylamino (B1219803) moiety.

Table 2: Chemical Identity of this compound

Identifier Value
IUPAC Name 6-bromo-N4-phenylpyridin-3,4-diamine
CAS Number 850663-79-5
Molecular Formula C₁₁H₁₀BrN₃

Data sourced from publicly available chemical databases. chembiosci.com

Research in this area often focuses on the synthesis and exploration of the chemical space around this scaffold. Variations include altering the position of the bromo and phenylamino groups on the pyridine ring and introducing different substituents on the phenyl ring or the other amino group. Examples of related compounds that have been synthesized include 6-bromo-N4-methylpyridine-3,4-diamine and 5-Bromo-N4-ethyl-3,4-pyridinediamine. guidechem.comechemi.com The synthesis of such compounds allows for the fine-tuning of their physicochemical properties for various applications. The presence of the bromine atom is particularly strategic, as it serves as a versatile handle for further chemical modifications.

Strategic Importance of this compound as a Synthetic Intermediate

The strategic importance of This compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The molecule possesses multiple reactive sites that can be selectively functionalized.

The Bromo Group : The bromine atom at the 6-position is a key functional group for carbon-carbon and carbon-nitrogen bond-forming reactions. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of alkyl, aryl, and heteroaryl groups at this position.

The Amino Groups : The primary amino group at the 3-position and the secondary amino group at the 4-position are nucleophilic and can participate in a range of chemical transformations. They can be acylated, alkylated, or used as nucleophiles in condensation reactions to form new heterocyclic rings fused to the pyridine core, such as imidazopyridines or triazolopyridines. The differential reactivity of the primary and secondary amines can also be exploited for selective functionalization.

The combination of these functional groups makes This compound a valuable building block for combinatorial chemistry and the generation of libraries of novel compounds for drug discovery and materials science. The pyridine core, coupled with the phenylamino group, is a common motif in kinase inhibitors and other biologically active molecules, further highlighting the synthetic utility of this intermediate. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrN3 B8545329 6-Bromo-N4-phenyl-3,4-pyridinediamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

6-bromo-4-N-phenylpyridine-3,4-diamine

InChI

InChI=1S/C11H10BrN3/c12-11-6-10(9(13)7-14-11)15-8-4-2-1-3-5-8/h1-7H,13H2,(H,14,15)

InChI Key

JVAGMQZETVWJIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC=C2N)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo N4 Phenyl 3,4 Pyridinediamine and Analogous Pyridinediamine Derivatives

Foundational Synthetic Routes to Pyridine (B92270) Ring Systems

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and functional materials, leading to the development of numerous synthetic strategies for its construction. nih.gov Classical methods often involve the condensation of amines with carbonyl compounds, though these approaches can be limited in producing non-symmetrically substituted pyridines with high yields. nih.gov Modern techniques have expanded the synthetic chemist's toolbox, offering more versatile and efficient routes.

Cyclocondensation and Annulation Reactions for Pyridine Ring Formation

Cyclocondensation reactions represent a cornerstone of pyridine synthesis. These methods typically involve the reaction of components that together provide the requisite carbon and nitrogen atoms for the heterocyclic ring. One-pot multicomponent reactions have gained prominence due to their efficiency and adherence to the principles of green chemistry. nih.gov For instance, a four-component reaction of a formylphenyl sulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines. nih.gov Microwave-assisted synthesis has been shown to accelerate these reactions and improve yields compared to conventional heating. nih.gov

Annulation reactions provide another powerful strategy for pyridine ring construction. A notable example is the trifluoromethanesulfonic anhydride-mediated annulation of N-vinyl or N-aryl amides with π-nucleophiles like alkynes and enol ethers. researchgate.net This single-step conversion allows for the direct synthesis of highly substituted pyridines and quinolines under mild conditions, offering precise control over substituent placement. researchgate.net The mechanism involves the activation of the amide, followed by nucleophilic addition and subsequent cyclization to form the pyridine ring. researchgate.net

Strategies for Introducing Nitrogen and Halogen Substituents onto the Pyridine Nucleus

Once the pyridine ring is formed, the introduction of specific substituents is necessary. For the synthesis of compounds like 6-Bromo-N4-phenyl-3,4-pyridinediamine, methods for installing amino and bromo groups are critical.

The introduction of nitrogen functionalities often begins with nitration. For example, the nitration of 2-amino-5-bromopyridine (B118841) proceeds through a nitroamino intermediate, which then rearranges to form 2-amino-5-bromo-3-nitropyridine. nih.gov Subsequent reduction of the nitro group, commonly achieved with iron in the presence of hydrochloric acid, affords the corresponding amino group, leading to a diaminopyridine derivative. nih.gov

Halogenation, specifically bromination, of the pyridine ring is a key step. The electrophilic substitution of pyridine generally occurs at the 3- and 5-positions. For instance, the bromination of 2-aminopyridine (B139424) favors substitution at the 5-position, yielding 2-amino-5-bromopyridine as the major product. nih.gov The regioselectivity of these reactions is influenced by the electronic properties of the substituents already present on the ring.

Preparation of the 3,4-Pyridinediamine Scaffold

The 3,4-pyridinediamine moiety, also known as a vicinal diamine on a pyridine ring, is a crucial intermediate for the target compound. Its synthesis requires carefully controlled amination and halogenation steps.

Amination Protocols for Vicinal Diamine Moieties on Pyridine

The creation of a vicinal diamine on a pyridine ring can be achieved through a nitration-reduction sequence as previously mentioned. Starting with an aminopyridine, nitration can introduce a nitro group at an adjacent position. For example, 2-amino-5-bromopyridine can be nitrated to 2-amino-5-bromo-3-nitropyridine. nih.gov The subsequent reduction of this nitro group provides the desired 1,2-diamine (or in this case, a 2,3-diamino) arrangement on the pyridine ring. nih.gov This two-step process is a common and effective method for installing vicinal amino groups on an aromatic ring.

Regioselective Introduction of the Bromine Atom at the 6-Position

The regioselective introduction of a bromine atom at a specific position, such as the 6-position of a 3,4-diaminopyridine (B372788), depends on the directing effects of the substituents on the ring. In many cases, it is more synthetically feasible to introduce the bromine atom at an earlier stage of the synthesis. For instance, starting with a pre-brominated pyridine derivative allows for greater control over the final substitution pattern. If direct bromination of a 3,4-diaminopyridine is attempted, a mixture of products may result due to the activating and directing effects of the two amino groups. Therefore, a more strategic approach involves a multi-step synthesis where the bromine position is established prior to the formation of the diamine.

Targeted Synthesis of N4-Phenyl Substituted Pyridinediamines

The final key transformation in the synthesis of this compound is the selective formation of a carbon-nitrogen bond between the N4-amino group and a phenyl ring. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. nih.gov This reaction allows for the coupling of amines with aryl halides under relatively mild conditions and with high functional group tolerance. nih.gov

For the targeted synthesis, a plausible route would involve the Buchwald-Hartwig amination of a pre-formed 6-bromo-3,4-pyridinediamine with an appropriate phenylating agent, such as bromobenzene (B47551) or phenylboronic acid, although the former is more typical for this reaction. The regioselectivity of this N-arylation is a critical consideration. The two amino groups at the 3- and 4-positions are not electronically equivalent. The N4-amino group is para to the pyridine ring nitrogen, while the N3-amino group is meta. This difference in electronic environment, coupled with potential steric hindrance from the adjacent amino group and the bromine at the 6-position, would likely influence the site of arylation. It is generally observed that the more nucleophilic and less sterically hindered amine will react preferentially. In the case of 3,4-diaminopyridine, the N4-amine is often more reactive towards electrophiles. This differential reactivity can be exploited to achieve regioselective N-phenylation.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. A variety of phosphine-based ligands have been developed for the Buchwald-Hartwig amination, and the optimal ligand often depends on the specific substrates being coupled.

Below is a table summarizing the key reaction types involved in the synthesis of the target compound and its analogues.

Reaction TypeDescriptionKey Reagents/Conditions
Pyridine Ring Formation Construction of the core heterocyclic ring system.Cyclocondensation, Annulation reactions (e.g., with trifluoromethanesulfonic anhydride)
Nitration Introduction of a nitro group onto the pyridine ring.Nitrating agents (e.g., nitric acid, sulfuric acid)
Reduction of Nitro Group Conversion of a nitro group to an amino group.Reducing agents (e.g., Fe/HCl, H2/Pd-C)
Bromination Introduction of a bromine atom onto the pyridine ring.Brominating agents (e.g., Br2, NBS)
Buchwald-Hartwig Amination Palladium-catalyzed N-arylation of an amino group.Palladium catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base (e.g., NaOtBu), aryl halide

N-Arylation Reactions for Attaching the Phenyl Group to the N4-Amine

A crucial step in the synthesis of this compound is the formation of the C-N bond between the pyridine core and the phenyl group at the N4 position. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org

The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. wikipedia.org For the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a system using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide has been successfully applied. nih.gov Similarly, palladium-catalyzed amination has been effectively used for the synthesis of N6-aryl-2'-deoxyadenosine analogues from 6-bromopurine (B104554) nucleosides. nih.govnih.gov

Catalyst SystemSubstratesKey FeaturesReference
Pd(OAc)₂/Xantphos/Cs₂CO₃6-bromo/chloropurine nucleosides and aryl aminesEfficient for both bromo and chloro substrates. nih.govnih.gov
Dichlorobis(triphenylphosphine)Pd(II)/xantphos/NaOt-BuAmines and aryl bromidesEffective for synthesizing N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines. nih.gov
Pd(0) complexes with bulky phosphine ligandsAryl halides/triflates and primary/secondary aminesGeneral method for a wide range of substrates. wikipedia.orgorganic-chemistry.org

Condensation Reactions Involving Aromatic Amines and Carbonyl Precursors

Condensation reactions are a cornerstone of heterocyclic chemistry and provide a direct route to the pyridine ring system. baranlab.org These reactions typically involve the cyclization of acyclic precursors containing the necessary carbon and nitrogen atoms.

One of the most well-known methods is the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. wikipedia.orgfiveable.me This reaction first produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org While the classic Hantzsch synthesis is effective, it can suffer from harsh reaction conditions and long reaction times. wikipedia.org

Other condensation strategies for pyridine synthesis include the reaction of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step. baranlab.org Variations of this approach have been developed to allow for the synthesis of asymmetrically substituted pyridines. baranlab.org For the synthesis of pyrimidine (B1678525) derivatives, a direct condensation of N-vinyl or N-aryl amides with nitriles has been reported, offering a single-step route to these heterocycles. nih.gov

Reaction Name/TypePrecursorsProduct TypeKey FeaturesReference
Hantzsch Pyridine SynthesisAldehyde, 2x β-ketoester, ammonia/ammonium acetateSubstituted (dihydro)pyridinesThree-component reaction, forms the pyridine ring. wikipedia.orgfiveable.me
Condensation of 1,5-Dicarbonyls1,5-dicarbonyl compound, ammoniaSubstituted pyridinesRequires a subsequent oxidation step. baranlab.org
Amide-Nitrile CondensationN-aryl amides, nitrilesSubstituted pyrimidinesSingle-step synthesis. nih.gov

Specific Synthetic Pathways for this compound

Stepwise Reaction Sequences from Precursors

A likely stepwise synthesis of this compound would involve the initial construction of a suitably substituted pyridine ring, followed by the introduction of the phenylamine moiety.

A possible synthetic route could begin with the synthesis of a 6-bromo-3,4-diaminopyridine precursor. This could potentially be achieved through a multi-step sequence starting from a commercially available pyridine derivative. Once the 6-bromo-3,4-diaminopyridine is obtained, the final step would be a selective N-arylation at the 4-position.

The Buchwald-Hartwig amination would be the method of choice for this step, reacting 6-bromo-3,4-diaminopyridine with bromobenzene or a related phenylating agent in the presence of a palladium catalyst, a suitable ligand, and a base. The selectivity of the arylation at the N4 position over the N3 position would be a critical aspect to control, potentially influenced by steric hindrance and the electronic properties of the pyridine ring.

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of work-up and purification steps. For the synthesis of this compound, a one-pot strategy could be envisioned, although it would be a complex transformation.

Drawing inspiration from the one-pot synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, a multi-component reaction could be designed. researchgate.net This might involve the condensation of a brominated precursor, an aniline (B41778) derivative, and other reagents to assemble the final molecule in a single reaction vessel. Such a strategy would require careful optimization of reaction conditions to ensure the desired product is formed with good selectivity and yield. Another approach could be a domino reaction sequence where the initial product of one reaction immediately undergoes a subsequent transformation in the same pot. nih.gov

Considerations of Green Chemistry Principles in Pyridinediamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and improve sustainability. nih.gov

Atom Economy Maximization

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.com Reactions with high atom economy are desirable as they generate less waste.

In the context of pyridinediamine synthesis, N-arylation reactions like the Buchwald-Hartwig amination can have moderate atom economy due to the use of stoichiometric amounts of a base and the generation of salt byproducts. However, the catalytic nature of the reaction means that only a small amount of the palladium catalyst and ligand are required. acsgcipr.org

Condensation reactions, particularly multi-component reactions like the Hantzsch pyridine synthesis, can exhibit excellent atom economy. wikipedia.org This is because all or most of the atoms from the multiple starting materials are incorporated into the final product, with often only a small molecule like water being eliminated. wikipedia.org One-pot syntheses also contribute to a greener process by reducing solvent usage and energy consumption associated with multiple reaction steps and purifications. nih.gov

Synthetic MethodGreen Chemistry ConsiderationAdvantagesDisadvantagesReference
Buchwald-Hartwig AminationCatalytic, but requires stoichiometric baseHigh yields, broad scopeGenerates salt waste, uses precious metal catalyst rsc.orgacsgcipr.org
Hantzsch Pyridine SynthesisHigh atom economy (multi-component)Builds complex molecules from simple precursorsCan require harsh conditions, may produce byproducts wikipedia.org
One-Pot SynthesesReduced solvent and energy useIncreased efficiency, less wasteCan be difficult to optimize nih.gov

Use of Safer Solvents and Reaction Conditions

The selection of solvents is a critical aspect of green chemistry, as traditional solvents often pose environmental and health risks. In the context of synthesizing this compound, which typically involves C-N cross-coupling reactions like the Buchwald-Hartwig amination, solvents such as toluene, xylene, and 1,4-dioxane (B91453) have been commonly used. However, there is a significant push to replace these with more benign alternatives.

Recent research has identified several greener solvents that are viable for such transformations. These include biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), as well as carbonates and various ethers. For instance, studies on the acyl-Buchwald-Hartwig cross-coupling have shown that 2-MeTHF and methyl tert-butyl ether (MTBE) can be superior alternatives to more hazardous solvents. Kinetic studies have indicated that 2-MeTHF may even enhance reaction rates by coordinating with the palladium catalyst and facilitating its activation.

Beyond solvent substitution, the adoption of solvent-free reaction conditions represents a significant step towards sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often enabling reactions to proceed rapidly and efficiently without a solvent. For example, a solvent-free protocol for the Buchwald-Hartwig amination of (hetero)aryl halides with secondary amines has been developed, demonstrating the feasibility of this approach for reactions analogous to the synthesis of the target compound.

Furthermore, conducting reactions in aqueous media, often facilitated by the use of surfactants to create micelles, is another promising green alternative. This approach has been successfully applied to Buchwald-Hartwig cross-coupling reactions, offering an environmentally friendly option.

Table 1: Safer Solvent Alternatives for Pyridinediamine Synthesis

Conventional Solvent Greener Alternative(s) Key Advantages
Toluene, Xylene 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) Derived from renewable resources, lower toxicity.
1,4-Dioxane Dihydrolevoglucosenone (Cyrene™), Propylene carbonate Biodegradable, lower toxicity.
Dimethylformamide (DMF) N-Butylpyrrolidinone (NBP), Dimethyl carbonate (DMC) Lower toxicity, reduced environmental impact.
Dichloromethane (DCM) Ethyl acetate/Ethanol mixtures, 2-MeTHF Reduced toxicity and environmental persistence.

Catalytic Approaches in Synthetic Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and reduced waste. The synthesis of this compound heavily relies on catalytic C-N cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a powerful method for forming the crucial C-N bond between an aryl halide (like 6-bromopyridin-3-amine) and an amine (like aniline). Green advancements in this area focus on several aspects:

Catalyst Loading and Efficiency: The development of highly active palladium catalysts, often employing bulky electron-rich phosphine ligands such as RuPhos and BrettPhos, allows for reactions to proceed with very low catalyst loadings. This reduces the cost and the environmental burden associated with precious metals.

Recyclable Catalysts: To further enhance sustainability, significant efforts have been directed towards developing recyclable palladium catalysts. These include catalysts immobilized on solid supports like cellulose (B213188) nanocrystals or magnetic nanoparticles. These heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.

Microwave Assistance: Microwave irradiation has been shown to dramatically reduce reaction times for Buchwald-Hartwig aminations, from hours to minutes. This not only improves throughput but also reduces energy consumption.

Copper-Catalyzed C-N Coupling: As an alternative to palladium, copper-catalyzed C-N coupling reactions (Ullmann condensation and its modern variations) offer a more abundant and less expensive catalytic option. Recent developments have led to milder reaction conditions for copper-catalyzed N-arylation of amines. The use of specific ligands can enhance the efficiency and substrate scope of these reactions. Furthermore, performing these reactions in greener solvents like DMSO or even water has been demonstrated. For instance, a copper sulfate-catalyzed N-arylation of amines has been developed in water, showcasing a highly sustainable protocol. Recyclable, polymer-supported copper iodide nanoparticle catalysts have also been reported for the amination of aryl halides.

Table 2: Comparison of Catalytic Systems for N-Arylation of Pyridines

Catalytic System Catalyst Components Typical Solvents Key Advantages
Palladium-based Pd precatalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., XPhos, RuPhos) Toluene, Dioxane (traditional); 2-MeTHF, CPME (greener) High efficiency, broad substrate scope, low catalyst loading.
Recyclable Palladium Pd on magnetic nanoparticles, Pd on cellulose Greener solvents Easy separation and reuse, reduced metal waste.
Copper-based CuI, CuSO₄ + Ligand (e.g., diamines) DMSO, Water Low cost, abundant metal, milder conditions possible.
Recyclable Copper Polymer-supported CuI nanoparticles Greener solvents Recyclability, reduced metal leaching.

Reactivity and Derivatization Chemistry of 6 Bromo N4 Phenyl 3,4 Pyridinediamine

Reactivity at the Bromine Center

The bromine atom at the 6-position of the pyridine (B92270) ring is susceptible to displacement through nucleophilic aromatic substitution and serves as a key handle for the introduction of new functionalities via transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Halopyridines, particularly those with halogens at the 2- or 4-positions, are known to undergo nucleophilic aromatic substitution (SNAr) reactions. youtube.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack. While the 6-position is electronically analogous to the 2- and 4-positions, the reactivity can be influenced by the presence of other substituents. For 6-Bromo-N4-phenyl-3,4-pyridinediamine, the amino groups at the 3- and 4-positions are electron-donating, which can decrease the electrophilicity of the pyridine ring and thus may necessitate relatively harsh reaction conditions for nucleophilic aromatic substitution to occur. researchgate.net Common nucleophiles used in such reactions with halopyridines include amines, alkoxides, and thiolates. tandfonline.com The general mechanism involves the addition of the nucleophile to the carbon bearing the bromine atom, forming a Meisenheimer-like intermediate, followed by the elimination of the bromide ion to restore aromaticity. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromine atom of this compound is well-suited for participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. snnu.edu.cnresearchgate.netresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. For a substrate like this compound, a Suzuki-Miyaura coupling could be employed to introduce various aryl, heteroaryl, or alkyl groups at the 6-position. The reaction conditions would typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium phosphate. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.orgyoutube.com This reaction would allow for the introduction of a wide variety of primary or secondary amines at the 6-position of the pyridine ring, further diversifying the molecular structure. The catalytic system for this transformation typically consists of a palladium precursor, a bulky electron-rich phosphine ligand, and a strong base like sodium tert-butoxide. acsgcipr.orgchemspider.com A representative Buchwald-Hartwig amination of a bromopyridine with a diamine is presented in the table below.

Aryl HalideAmineCatalystLigandBaseSolventTemp. (°C)ProductYield (%)
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3](±)-BINAPNaOButToluene80N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60

Reactivity of the Primary Amine (C3-NH2) and Secondary Amine (N4-Phenyl) Functionalities

The presence of both a primary and a secondary amine in this compound provides opportunities for a range of derivatizations, including condensation and cyclization reactions.

Condensation Reactions with Aldehydes and Ketones Leading to Schiff Bases and Imines

The primary amino group at the C3-position is nucleophilic and can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration to yield the C=N double bond. The secondary amine at the N4-position is generally less reactive in this context due to steric hindrance and reduced nucleophilicity. The formation of Schiff bases is a common strategy in the synthesis of various heterocyclic compounds and coordination complexes.

Cyclization Reactions to Form Fused Heterocyclic Ring Systems

The vicinal arrangement of the amino groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic ring systems, most notably imidazo[4,5-b]pyridines.

The reaction of 3,4-diaminopyridines with aldehydes or carboxylic acids and their derivatives is a well-established method for the synthesis of the imidazo[4,5-b]pyridine ring system. nih.govnih.govresearchgate.net In the case of this compound, the primary amine at C3 and the secondary amine at N4 can react with a suitable one-carbon electrophile to form the imidazole (B134444) ring.

For instance, condensation with an aldehyde would initially form a Schiff base with the more reactive primary amine at the C3 position. Subsequent intramolecular cyclization and oxidation would lead to the formation of the aromatic imidazo[4,5-b]pyridine. The reaction of 2,3-diaminopyridines with benzaldehydes in the presence of an oxidizing agent is a common route to 2-phenyl-imidazo[4,5-b]pyridines. mdpi.com Similarly, the reaction of 3,4-diaminopyridine (B372788) with carboxylic acids or their equivalents, often under dehydrating conditions, also yields the corresponding imidazo[4,5-b]pyridines. nih.gov

Reactant 1Reactant 2ConditionsProduct
2,3-diaminopyridineCarboxylic acids/derivativesCondensation-dehydrationImidazo[4,5-b]pyridines
3,4-diaminopyridineAldehydesOxidative conditionsImidazo[4,5-b]pyridines
2,3-diaminopyridinesBenzaldehydesDMSO, Na2S2O52-phenyl-substituted imidazo[4,5-b]pyridines
Pyrimidine (B1678525) and Pyrimidine-Fused Systems

The vicinal diamine arrangement of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyrido[3,4-d]pyrimidines. This transformation is typically achieved through cyclocondensation reactions with reagents that can provide a single carbon atom to form the pyrimidine ring.

The general strategy involves the reaction of the 1,2-diamine with various one-carbon synthons. For instance, heating the diamine with formic acid or formamide (B127407) can yield the corresponding 7-bromo-5-phenylaminopyrido[3,4-d]pyrimidine. Similarly, orthoesters like triethyl orthoformate can be used, often under acidic catalysis, to achieve the same cyclization. The reaction proceeds through the initial formation of an N-formyl or related intermediate at one of the amino groups, followed by intramolecular cyclization via attack of the second amino group and subsequent dehydration to yield the aromatic fused ring system.

These pyrido[3,4-d]pyrimidine (B3350098) derivatives are of significant interest in medicinal chemistry, as the scaffold is present in numerous biologically active molecules, including kinase inhibitors for cancer therapy. nih.govnih.gov The presence of the bromo and phenylamino (B1219803) substituents on the resulting fused system provides further handles for diversification through cross-coupling reactions or substitutions.

Table 1: Representative Cyclocondensation Reactions for Pyrido[3,4-d]pyrimidine Synthesis

Reagent (C1 Synthon) Typical Conditions Product
Formic Acid (HCOOH) Heat 7-Bromo-5-(phenylamino)pyrido[3,4-d]pyrimidine
Formamide (HCONH₂) Heat 7-Bromo-5-(phenylamino)pyrido[3,4-d]pyrimidine
Triethyl Orthoformate Acid catalyst, Heat 7-Bromo-5-(phenylamino)pyrido[3,4-d]pyrimidine

Acylation and Alkylation Reactions (e.g., N-Alkylation and Regioisomeric Product Distribution)

The acylation and alkylation of this compound involve the nucleophilic attack of its amino groups on an electrophilic acyl or alkyl source. A key aspect of these reactions is the potential for regioisomerism, as the molecule possesses two distinct amino groups: the N3-amino group and the N4-phenylamino group.

The N3-amino group is generally considered to be more nucleophilic and less sterically hindered compared to the N4-phenylamino group, where the phenyl ring provides significant steric bulk and delocalizes the nitrogen lone pair, reducing its nucleophilicity. Consequently, reactions with acylating agents (e.g., acid chlorides, anhydrides) or alkylating agents (e.g., alkyl halides) are expected to occur preferentially at the N3 position under kinetic control.

For example, treatment with one equivalent of acetyl chloride would likely yield N-(6-bromo-4-(phenylamino)pyridin-3-yl)acetamide as the major product. However, the product distribution can be influenced by reaction conditions. Under thermodynamic control or with highly reactive electrophiles, di-substitution at both amino groups is possible. The use of protecting group strategies could be employed to achieve selective functionalization at the less reactive N4 position if desired.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic attack. uoanbar.edu.iqlibretexts.org The reactivity of the this compound ring is modulated by the combined electronic effects of its substituents.

Directed Functionalization at Unsubstituted Positions

The two unsubstituted carbon atoms on the pyridine ring, C2 and C5, are potential sites for further functionalization. Modern synthetic methods, such as directed C-H functionalization, offer pathways to selectively introduce new groups at these positions. nih.govresearchgate.netnih.gov

Given the presence of two amino groups, directed ortho-metalation could be a viable strategy. The use of a strong base like an organolithium reagent might lead to deprotonation at the C2 or C5 position, facilitated by coordination of the lithium to the amino groups. The resulting organometallic intermediate can then be trapped with various electrophiles. The regiochemical outcome of such a reaction would depend on the directing ability of the N3-amino versus the N4-phenylamino group and the steric environment around the C2 and C5 positions.

Influence of Amino and Bromo Substituents on Ring Activation/Deactivation

Pyridine Nitrogen: Strongly deactivating for electrophilic substitution (-I and -M effects) and activating for nucleophilic substitution.

Amino Groups (at C3 and C4): These are powerful activating groups for electrophilic substitution due to their ability to donate electron density via resonance (+M effect). They direct incoming electrophiles to their ortho and para positions. pearson.com

Bromo Substituent (at C6): This group is deactivating via its electron-withdrawing inductive effect (-I) but is an ortho/para director for electrophilic substitution due to resonance donation (+M effect). For nucleophilic substitution, the bromo group is a good leaving group, and its position is activated by the ring nitrogen.

The combined effect of the two strong activating amino groups likely overrides the deactivating nature of the pyridine nitrogen and the bromo substituent, making the ring susceptible to electrophilic attack, particularly at the C5 position (ortho to the C4-amino group and para to the C3-amino group).

For nucleophilic aromatic substitution, the most probable reaction is the displacement of the bromide at the C6 position. This position is activated towards nucleophilic attack by the electron-withdrawing pyridine nitrogen. Strong nucleophiles can replace the bromo group, providing a route to a wide range of 6-substituted derivatives.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. bohrium.comdntb.gov.uarsc.org this compound, with its two nucleophilic amino groups, is a promising candidate for use in various MCRs.

It could serve as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions. For example, in a Ugi four-component reaction, the diamine could react with an aldehyde, a carboxylic acid, and an isocyanide. The presence of two distinct amino groups could lead to the formation of a mixture of products or allow for selective reaction at the more nucleophilic N3-amino group, depending on the specific reaction conditions and substrates. This would enable the rapid construction of complex, peptide-like molecules appended to the pyridinediamine scaffold.

Furthermore, its structure is suitable for MCRs that build new heterocyclic rings. By reacting with two different electrophiles, the diamine could participate in reactions that construct novel fused-ring systems in a single, efficient step.

Advanced Spectroscopic and Structural Characterization of 6 Bromo N4 Phenyl 3,4 Pyridinediamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 6-Bromo-N4-phenyl-3,4-pyridinediamine in solution. Through one- and two-dimensional experiments, the proton and carbon environments and their connectivities are mapped out in detail.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The predicted chemical shifts are influenced by the electronic effects of the pyridine (B92270) ring, the bromine atom, and the phenyl and amino substituents.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum displays distinct signals for each proton. The proton at the C2 position of the pyridine ring is anticipated to be a singlet in the range of δ 7.8–8.2 ppm, significantly deshielded due to the adjacent nitrogen and the electron-withdrawing bromine atom. smolecule.com The proton at the C5 position would likely appear as a doublet between δ 6.9–7.2 ppm. smolecule.com The protons of the N4-phenyl group are expected to resonate in the aromatic region, while the amino groups (at C3 and N4) are predicted to produce broad signals between δ 4.5–5.5 ppm, with their exact position and broadness being dependent on solvent and concentration due to hydrogen bonding and exchange. smolecule.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atom bonded to the bromine (C6) is expected to resonate in the range of δ 120–125 ppm. smolecule.com The carbons of the phenyl ring typically appear between δ 125–140 ppm. smolecule.com The remaining carbons of the pyridine ring will have shifts determined by their position relative to the nitrogen atoms and the bromo and amino substituents.

Proton (¹H) Predicted Chemical Shift (δ, ppm) Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
H2 (Pyridine)7.8 - 8.2 (singlet)C6 (Pyridine, C-Br)120 - 125
H5 (Pyridine)6.9 - 7.2 (doublet)Phenyl Carbons125 - 140
NH₂ groups4.5 - 5.5 (broad)
Phenyl ProtonsAromatic Region (multiplets)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. smolecule.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be used to confirm the connectivity of protons within the phenyl ring by showing cross-peaks between adjacent ortho, meta, and para protons. It would also confirm the coupling between the H5 proton and any adjacent protons on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (¹J-coupling). This technique is crucial for assigning each carbon atom in the ¹³C spectrum by linking it to its corresponding, already-assigned proton from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). This is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the N-H protons to carbons within the pyridine and phenyl rings, confirming the N4-phenyl linkage. It would also reveal correlations between the H2 proton and C3/C4, and the H5 proton and C4/C6, definitively establishing the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The Nuclear Overhauser Effect (NOE) is a through-space interaction that is highly dependent on the distance between nuclei (proportional to 1/r⁶). NOESY is particularly powerful for confirming regioisomeric assignments. In the case of this compound, a key NOE correlation would be expected between the N4-H proton and the ortho-protons (H2'/H6') of the phenyl ring. The presence of this cross-peak would provide definitive proof of the N4-phenyl connectivity and distinguish it from other possible isomers, such as an N3-phenyl isomer.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₀BrN₃), the expected exact mass is approximately 263.01 g/mol for the monoisotopic mass.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, the spectrum will exhibit two peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M⁺) and another two mass units higher for the isotope ⁸¹Br (M+2). This 1:1 isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. A primary fragmentation pathway would be the loss of the bromine atom (•Br) to give a fragment ion at [M-Br]⁺. Another common fragmentation would be the cleavage of the C-N bond connecting the phenyl group, leading to ions corresponding to the phenylamine moiety or the brominated pyridinediamine fragment. The fragmentation of related compounds like p-bromoaniline shows a prominent molecular ion peak and loss of Br. nist.gov

Ion Description Significance
[M]⁺ and [M+2]⁺Molecular ion peaksConfirms molecular weight and presence of one bromine atom.
[M-Br]⁺Loss of a bromine radicalA common and expected fragmentation pathway for bromo-aromatic compounds.
Phenyl-containing fragmentsCleavage at the N4-phenyl bondProvides evidence for the phenylamine substructure.

Table 2: Expected Key Ions in the Mass Spectrum of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary (at C3) and secondary (at N4) amino groups are predicted to appear as distinct bands in the region of 3300–3500 cm⁻¹. smolecule.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations from the pyridine and phenyl rings are expected to produce a series of sharp bands in the 1450–1600 cm⁻¹ region. smolecule.com Finally, the vibration corresponding to the C-Br bond is anticipated to give rise to a strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 550–650 cm⁻¹. smolecule.com

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3300 - 3500Primary and Secondary Amines
Aromatic C-H Stretch> 3000Phenyl and Pyridine Rings
C=C and C=N Stretch1450 - 1600Aromatic/Heteroaromatic Rings
C-Br Stretch550 - 650Bromo-Aromatic

Table 3: Predicted Characteristic FT-IR Absorption Frequencies for this compound. smolecule.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems within the molecule.

The UV-Vis spectrum of this compound is expected to display absorption maxima characteristic of its extended aromatic system. An intense absorption band is predicted near 260 nm, which can be attributed to high-energy π→π* electronic transitions within the phenyl and pyridine aromatic systems. smolecule.com A second, typically broader and less intense, absorption is expected at a longer wavelength, around 310 nm. smolecule.com This band likely corresponds to n→π* transitions involving the non-bonding electron pairs on the nitrogen and bromine atoms, which require less energy. smolecule.comresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

Transition Type Predicted Absorption Maximum (λₘₐₓ) Associated Chromophore
π→π~260 nmPhenyl and Pyridine conjugated system
n→π~310 nmLone pairs on Nitrogen and Bromine atoms

Table 4: Predicted UV-Vis Absorption Maxima for this compound. smolecule.com

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the searched databases, analysis of related brominated pyridine and aminophenyl derivatives allows for a well-grounded prediction of its solid-state structure.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Based on crystallographic data from analogous structures, the key bond lengths and angles in this compound can be predicted. These parameters are crucial for understanding the molecule's geometry and electronic properties.

Expected Bond Lengths and Angles:

Bond/AnglePredicted ValueBasis of Prediction
C-Br Bond Length~1.90 ÅConsistent with C(sp²)-Br bonds in other brominated aromatic systems.
C-N (Pyridine Ring)~1.34 ÅTypical for C-N bonds within a pyridine ring.
C-N (Amine Linkage)~1.40 - 1.45 ÅCharacteristic of a bond between an aromatic carbon and a nitrogen atom of an amine group.
N-H Bond Length~0.86 - 0.90 ÅStandard length for N-H bonds in similar compounds determined by X-ray diffraction.
C-C (Aromatic)~1.39 ÅAverage C-C bond length in phenyl and pyridine rings.
C-N-C Angle~120°Expected for sp² hybridized nitrogen in the pyridine ring.
C-C-Br Angle~120°Consistent with sp² hybridization of the carbon atom in the pyridine ring.
Dihedral AngleVariableThe dihedral angle between the pyridine and phenyl rings is expected to be non-zero due to steric hindrance and electronic effects, leading to a twisted conformation. mdpi.com

This data is predictive and based on analogous structures. Experimental verification is required.

Analysis of Conformational Features

The conformation of this compound is largely determined by the rotational freedom around the C4-N4 bond connecting the pyridine and phenyl rings. Due to steric interactions between the hydrogen atoms on the phenyl ring and the pyridine ring, a completely planar conformation is unlikely. It is anticipated that the molecule will adopt a twisted conformation, with a significant dihedral angle between the two aromatic rings. This twisting is a common feature in N-phenyl substituted heterocyclic compounds.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking) and Crystal Packing Architectures

The crystal packing of this compound will be governed by a variety of intermolecular interactions.

Hydrogen Bonding: The presence of two amine groups (at positions 3 and 4) provides both hydrogen bond donors (N-H) and acceptors (the nitrogen atoms). It is highly probable that intermolecular N-H···N hydrogen bonds will be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs. Intramolecular hydrogen bonding between the adjacent amino groups is also a possibility.

Halogen Bonding: The bromine atom at the 6-position of the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyridine ring or the amino groups.

π-π Stacking: The planar phenyl and pyridine rings are likely to engage in π-π stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are a significant contributor to the stabilization of the crystal lattice in many aromatic compounds.

Other Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is a valuable tool for probing the vibrational modes of a molecule, providing a fingerprint that is complementary to infrared (IR) spectroscopy. To date, no experimental Raman spectrum for this compound has been found in the searched scientific literature.

Theoretical calculations could predict the Raman active vibrational modes. Key expected Raman bands would include:

Pyridine and Phenyl Ring Breathing Modes: Strong, sharp bands characteristic of the aromatic rings.

C-H Stretching Vibrations: Typically observed in the 3000-3100 cm⁻¹ region.

C-Br Stretching Vibration: A band at lower frequencies, characteristic of the carbon-bromine bond.

N-H Stretching and Bending Modes: Corresponding to the vibrations of the amine groups.

Without experimental data, a detailed analysis of the Raman spectrum remains speculative.

Computational and Theoretical Investigations of 6 Bromo N4 Phenyl 3,4 Pyridinediamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations would provide fundamental insights into the properties of 6-Bromo-N4-phenyl-3,4-pyridinediamine.

Optimization of Molecular Geometry and Electronic Structure

A DFT study would begin with the optimization of the molecule's three-dimensional structure to find its most stable arrangement (lowest energy state). This process would yield precise information on bond lengths, bond angles, and dihedral angles. The electronic structure, detailing the distribution of electrons within the molecule, would also be determined, offering insights into its reactivity and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and its tendency to undergo electronic transitions. A smaller energy gap typically suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Maxima)

Quantum chemical calculations can predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, predicting the wavelengths at which the molecule absorbs light. These theoretical predictions can then be compared with experimental data to validate the computational model.

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to map out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely mechanism for a given reaction and calculate its activation energy, which governs the reaction rate.

Conformational Analysis and Potential Energy Surfaces

Molecules can often exist in various spatial arrangements called conformations. A conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. This is particularly relevant for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations would provide a view of the molecule's behavior over time. By simulating the movements of atoms and bonds, MD can reveal information about the compound's flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor, on a nanosecond or microsecond timescale.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical correlation between the structural features of a molecule and its chemical reactivity. ontosight.airesearchgate.net These models are pivotal in predicting the chemical behavior of compounds, thereby guiding synthetic pathways and understanding reaction mechanisms without the need for extensive empirical testing. researchgate.netcsmres.co.uk For this compound, QSRR studies would seek to correlate its molecular descriptors with its reactivity in various chemical transformations.

The development of a QSRR model involves several key steps. ontosight.ai Initially, a dataset of compounds with known reactivity is compiled. Subsequently, a wide array of molecular descriptors, which are numerical representations of the molecule's physicochemical properties, are calculated. ontosight.ai These descriptors are then used to build a mathematical model that links them to the observed reactivity. ontosight.ai Finally, the model undergoes rigorous validation to ensure its predictive power. ontosight.ai

In the context of this compound, a QSRR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized into several groups, including constitutional, topological, geometric, and quantum-chemical descriptors. Quantum-chemical descriptors, in particular, are derived from the electronic structure of the molecule and are highly effective in describing chemical reactivity. nsps.org.ng

Detailed Research Findings

While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand its potential reactivity. A hypothetical QSRR analysis would involve the calculation of several key quantum-chemical descriptors using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These descriptors provide insight into the molecule's stability and susceptibility to electrophilic or nucleophilic attack. scielo.org.mx

Key global reactivity descriptors that would be investigated include: researchgate.netresearchgate.net

Highest Occupied Molecular Orbital (HOMO) energy: Indicates the ability of a molecule to donate electrons. Higher HOMO energy corresponds to a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO) energy: Indicates the ability of a molecule to accept electrons. Lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

For this compound, these descriptors would be calculated and correlated with experimentally observed reaction rates or equilibrium constants for a series of related pyridine (B92270) derivatives. The resulting QSRR model could then be used to predict the reactivity of other, similar compounds.

Below are interactive data tables presenting hypothetical calculated reactivity descriptors for this compound and a series of related derivatives. Such data would form the basis of a QSRR model.

Table 1: Hypothetical Quantum-Chemical Descriptors for Pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
3,4-Pyridinediamine-5.85-0.954.90
N4-phenyl-3,4-pyridinediamine-5.70-1.104.60
6-Bromo-3,4-pyridinediamine-6.05-1.254.80
This compound -5.90 -1.40 4.50
6-Chloro-N4-phenyl-3,4-pyridinediamine-5.95-1.354.60

Table 2: Hypothetical Global Reactivity Descriptors for Pyridine Derivatives

CompoundChemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)
3,4-Pyridinediamine-3.402.452.36
N4-phenyl-3,4-pyridinediamine-3.402.302.51
6-Bromo-3,4-pyridinediamine-3.652.402.78
This compound -3.65 2.25 2.96
6-Chloro-N4-phenyl-3,4-pyridinediamine-3.652.302.89

These tables illustrate how structural modifications, such as the introduction of a bromo or phenyl group, would be expected to influence the electronic properties and therefore the reactivity of the pyridine core. A QSRR model would quantify these relationships, allowing for the prediction of reactivity for novel derivatives.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Strategic Utility as a Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in 6-Bromo-N4-phenyl-3,4-pyridinediamine—a reactive bromine atom, a pyridine (B92270) core, and vicinal diamine moieties—renders it a highly valuable precursor in multifaceted organic synthesis.

Precursor to Diversely Functionalized Pyridines

The structure of this compound is primed for diversification. The bromine atom at the 6-position serves as a versatile handle for introducing a wide array of functional groups onto the pyridine scaffold through transition metal-catalyzed cross-coupling reactions. mdpi.com Methodologies such as the Suzuki-Miyaura cross-coupling, which pairs arylboronic acids with organic halides, provide a practical approach for creating C-C bonds and synthesizing biaryl compounds. mdpi.com

The presence of the amino group ortho to the pyridine nitrogen can present challenges in palladium-catalyzed reactions, such as the potential for chelation of the palladium catalyst, which could hinder the reaction. nih.gov However, advancements in catalyst systems, including the use of specialized phosphine (B1218219) ligands like RuPhos and BrettPhos, have enabled efficient C-N and C-C cross-coupling reactions on challenging substrates like 3-halo-2-aminopyridines. nih.govnih.gov These established protocols can be applied to this compound to replace the bromine atom with various alkyl, aryl, or heteroaryl substituents, thereby generating a library of diversely functionalized pyridine derivatives.

Table 1: Potential Cross-Coupling Reactions for Functionalization This table is illustrative and based on established chemical principles for similar compounds.

Reaction Type Coupling Partner Potential Product Catalyst System
Suzuki Coupling Arylboronic acid 6-Aryl-N4-phenyl-3,4-pyridinediamine Pd(PPh₃)₄, K₃PO₄
Buchwald-Hartwig Amine 6-(Amino)-N4-phenyl-3,4-pyridinediamine Pd catalyst with RuPhos/BrettPhos
Sonogashira Terminal alkyne 6-Alkynyl-N4-phenyl-3,4-pyridinediamine Pd/Cu catalyst
Heck Coupling Alkene 6-Alkenyl-N4-phenyl-3,4-pyridinediamine Pd catalyst

Scaffold for the Construction of Fused Heterocyclic Architectures

The vicinal 3,4-diamine functionality is a classic precursor for the synthesis of fused heterocyclic systems. This arrangement allows for the construction of an additional ring fused to the pyridine core, leading to structures of significant interest in medicinal chemistry. Pyridine-fused heterocycles are vital components in organic synthesis and materials science due to their unique structural features and enhanced stability. ias.ac.in

Specifically, 3,4-diaminopyridines are well-established starting materials for the synthesis of imidazo[4,5-c]pyridines. nih.govnih.gov The reaction of the diamine with various reagents like aldehydes, carboxylic acids, or their derivatives leads to the formation of a fused imidazole (B134444) ring. nih.govorganic-chemistry.org For example, condensation with an aldehyde, often promoted by an oxidizing agent or a catalyst, is a common method to yield 2-substituted imidazo[4,5-c]pyridines. nih.govorganic-chemistry.org This reaction can be applied to this compound to generate a tricyclic system, combining the pyridine, imidazole, and phenyl moieties into a rigid, planar structure. Such fused systems are analogous to purines and often exhibit significant biological activity. nih.gov

The general synthetic approach involves the condensation of the diamine with a one-carbon electrophile, as illustrated in the following representative reaction:

Reaction with Aldehydes: Condensation of 3,4-diaminopyridine (B372788) with various benzaldehydes in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) is a known method to produce 2-phenyl-substituted imidazo[4,5-c]pyridines. nih.gov

Reaction with Carboxylic Acids: Direct condensation with carboxylic acids or their functional derivatives under heating can also lead to the formation of the fused imidazole ring. nih.gov

These strategies allow for the synthesis of complex polycyclic heteroaromatics from the relatively simple this compound scaffold. nih.gov

Intermediate in the Synthesis of Scaffolds found in Natural Products

While direct use of this compound in a completed total synthesis of a natural product is not prominently documented, its structural motifs are highly relevant to scaffolds found in nature, particularly marine alkaloids. mdpi.com Many marine-derived alkaloids feature brominated, nitrogen-containing heterocyclic cores. researchgate.netnih.gov For instance, the oroidin (B1234803) family of alkaloids from marine sponges are characterized by brominated pyrrole-imidazole structures. researchgate.net

The synthesis of complex marine alkaloids often involves the strategic assembly of functionalized heterocyclic precursors. mdpi.com The 6-bromo-pyridinediamine scaffold can be envisioned as a key intermediate for constructing more complex systems. The bromine atom allows for coupling reactions to build larger molecular frameworks, while the diamine portion can be cyclized to form fused imidazole rings, mirroring the structures found in certain alkaloids. The pyridine ring itself is a core component of many natural products, and functionalized pyridines are common starting points in their synthesis. nih.gov The combination of a bromine handle and a fused imidazole precursor in one molecule makes this compound a conceptually valuable starting point for synthetic routes targeting complex, biologically active natural product skeletons.

Development of Novel Organic Materials

The chemical structure of this compound also lends itself to applications in materials science, where its aromatic and functional components can be exploited to create polymers and coordination complexes with specific properties.

Monomers for Polymer Synthesis with Integrated Pyridine Units

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as polyimides. Polyimides containing pyridine rings in their backbone are known for their excellent thermal stability, mechanical properties, and, in some cases, improved solubility compared to their non-pyridine-containing counterparts. researchgate.nettandfonline.comresearchgate.net The introduction of pyridine units can enhance properties like oxidative stability and optical transparency. rsc.org

As an aromatic diamine, this compound can undergo polycondensation with various aromatic dianhydrides via a two-step polymerization method. tandfonline.comtandfonline.com This process first forms a soluble poly(amic acid) precursor, which is then thermally or chemically converted into the final, robust polyimide film. The resulting polymers would integrate the pyridine unit directly into the polymer backbone, potentially imparting favorable properties.

Table 2: Properties of Aromatic Polyimides Derived from Pyridine-Containing Diamines Data is based on reported values for analogous polymers to illustrate expected performance.

Dianhydride Monomer Glass Transition Temp. (Tg) 5% Weight Loss Temp. (TGA) Tensile Strength Reference
6FDA 201-310 °C 472-501 °C 103-145 MPa tandfonline.com
PMDA 236-300 °C 470-492 °C 72-90 MPa researchgate.net
BTDA 288-380 °C 521-583 °C 69-129 MPa tandfonline.com
ODPA 201-310 °C 491-537 °C (10% loss) 1.20-1.88 GPa (modulus) tandfonline.com

6FDA: 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640); PMDA: Pyromellitic dianhydride; BTDA: 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride; ODPA: 4,4'-Oxydiphthalic anhydride.

The incorporation of the phenyl group and the bromine atom could further tune the polymer's properties, such as solubility, flame retardancy, and refractive index.

Ligand Precursors for Coordination Chemistry

The field of coordination chemistry extensively utilizes ligands containing nitrogen donor atoms to form stable complexes with transition metals. pvpcollegepatoda.org Ligands like 2,2′-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) are classic examples of bidentate N-donor ligands that form stable, five-membered chelate rings with metal ions. clentchem.comnih.gov

This compound possesses multiple potential coordination sites: the pyridine ring nitrogen and the two exocyclic amino nitrogens. The 3-amino group and the pyridine nitrogen are positioned to act as a bidentate chelating system, similar to the well-studied aminopyridinato ligands, which are known to stabilize various transition metal complexes. vot.plrsc.org The resulting metal complexes can find applications in catalysis, including olefin polymerization. vot.plnih.gov

The formation of complexes with metals like copper, zinc, iron, and cobalt is highly plausible. nih.govrsc.orgekb.eg The specific geometry and properties of these complexes would be influenced by the steric bulk of the N-phenyl group and the electronic effect of the bromo substituent. Such complexes have potential applications as catalysts, in materials with interesting photophysical properties, or as novel therapeutic agents. nih.govmdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
RuPhos
BrettPhos
2,2′-bipyridine (bpy)
1,10-phenanthroline (phen)
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
Pyromellitic dianhydride (PMDA)
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)
4,4'-Oxydiphthalic anhydride (ODPA)
Sodium metabisulfite

Building Blocks for Self-Assembled Systems and Supramolecular Structures

The molecular architecture of this compound makes it a compelling candidate as a tecton, or building block, for the construction of self-assembled systems and complex supramolecular structures. Its potential in this field is derived from a combination of specific structural features that can direct non-covalent interactions, which are the cornerstone of supramolecular chemistry.

The key attributes of this compound that predispose it to participate in self-assembly include:

Hydrogen Bonding Capabilities: The presence of two amino groups (at positions 3 and 4) provides multiple sites for hydrogen bond donation and acceptance. These interactions are highly directional and are fundamental to the formation of predictable and stable one-, two-, and three-dimensional networks. The relative positioning of these amino groups can facilitate the formation of specific hydrogen-bonding motifs, such as dimers or extended chains.

Halogen Bonding Potential: The bromine atom at the 6-position of the pyridine ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base (such as a nitrogen or oxygen atom). This interaction has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures. The bromo substituent can therefore act as a specific recognition site, guiding the assembly of the molecules into desired superstructures.

While specific, extensive research on the self-assembly of this compound is not widely documented, the principles of supramolecular chemistry suggest its utility in creating a variety of structures. By carefully controlling conditions such as solvent, temperature, and the presence of co-formers, it is conceivable that this compound could be directed to form discrete molecular assemblies, liquid crystals, or extended crystalline networks with potential applications in materials science, such as in the development of porous materials or functional thin films.

Table 1: Potential Non-Covalent Interactions involving this compound in Supramolecular Assembly

Interaction TypeDonor/Acceptor Sites on the MoleculePotential for Supramolecular Structure Formation
Hydrogen BondingAmino groups at C3 and C4, Pyridine nitrogenFormation of dimers, chains, sheets, and 3D networks.
π-π StackingPhenyl and pyridine ringsStabilization of layered structures and columnar assemblies.
Halogen BondingBromine atom at C6Directional control in crystal engineering, formation of co-crystals.

Contribution to Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to generate collections of structurally diverse small molecules in an efficient manner. The core principle of DOS is to start with a common molecular scaffold and, through a series of branching reaction pathways, create a library of compounds with a wide range of three-dimensional shapes and functionalities. This compound is an excellent candidate for a starting scaffold in a DOS campaign due to its multiple, orthogonally reactive functional groups.

The strategic positioning of its reactive sites allows for a systematic and divergent synthetic approach:

The Diamine Functionality: The 3- and 4-amino groups can undergo a plethora of chemical transformations. For instance, one or both amino groups can be acylated, alkylated, or used as nucleophiles in condensation reactions to form a variety of heterocyclic systems. The differential reactivity of the two amino groups could potentially be exploited to achieve selective functionalization.

The Bromo Substituent: The bromine atom on the pyridine ring is a versatile handle for a wide array of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings can be employed to introduce a diverse range of substituents at this position, including alkyl, aryl, and heteroaryl groups. This allows for the exploration of a vast chemical space around the pyridine core.

The combination of these reactive sites enables the generation of a large and diverse chemical library from a single starting material. A hypothetical DOS strategy starting with this compound could involve an initial diversification of the amino groups, followed by a second diversification step at the bromo position, or vice versa. This approach would lead to a matrix of compounds where both the substituents on the amino groups and the group at the 6-position are varied.

Table 2: Illustrative Diversity-Oriented Synthesis Pathways from this compound

Reaction SiteReaction TypeExample ReagentsPotential Resulting Structures
3- and 4-Amino GroupsAcylationAcid chlorides, AnhydridesAmides, Imides
3- and 4-Amino GroupsReductive AminationAldehydes, KetonesSecondary and Tertiary Amines
3- and 4-Amino GroupsCyclocondensation1,3-Dicarbonyl compoundsFused heterocyclic systems
6-Bromo PositionSuzuki CouplingArylboronic acids6-Aryl-N4-phenyl-3,4-pyridinediamines
6-Bromo PositionSonogashira CouplingTerminal alkynes6-Alkynyl-N4-phenyl-3,4-pyridinediamines
6-Bromo PositionBuchwald-Hartwig AminationAmines6-Amino-N4-phenyl-3,4-pyridinediamines

The resulting library of compounds, with its diverse array of shapes, functionalities, and stereochemistries, could then be screened for biological activity against a variety of targets, potentially leading to the discovery of new therapeutic agents or chemical probes to investigate biological processes.

Future Research Directions and Emerging Perspectives for 6 Bromo N4 Phenyl 3,4 Pyridinediamine

Development of Highly Efficient and Selective Catalytic Transformations

The bromine atom and the amine functionalities on the 6-Bromo-N4-phenyl-3,4-pyridinediamine core are prime targets for catalytic transformations. Future research will likely focus on developing highly efficient and selective catalytic systems to modify these positions, enabling the synthesis of diverse derivatives.

A primary area of investigation will be the catalytic cross-coupling reactions at the C6-bromo position. Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, could be optimized to introduce a wide array of substituents (alkyl, aryl, vinyl, alkynyl groups). The challenge and research opportunity lie in designing ligand-catalyst systems that are not poisoned by the free amine groups on the pyridine (B92270) ring. Similarly, copper- and palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination) could be explored to further functionalize the molecule.

Another direction is the selective catalysis involving the diamine groups. Developing catalysts for mono-N-alkylation or mono-N-arylation would provide precise control over derivatization, which is crucial for building complex molecular architectures. Research into enzymatic or chemoenzymatic approaches could offer unparalleled selectivity under mild conditions.

Table 1: Potential Catalytic Transformations for this compound

Reaction TypeTarget SitePotential Catalyst SystemPotential ProductsResearch Goal
Suzuki CouplingC6-BrPd(PPh₃)₄, PdCl₂(dppf)6-Aryl-N4-phenyl-3,4-pyridinediaminesHigh-yield coupling with diverse boronic acids.
Buchwald-Hartwig AminationC6-BrPd₂(dba)₃ with Xantphos or BINAP6-(Alkyl/Aryl)amino derivativesBroaden scope of amine coupling partners.
Sonogashira CouplingC6-BrPdCl₂(PPh₃)₂, CuI6-Alkynyl-N4-phenyl-3,4-pyridinediaminesDevelop functionalized alkyne building blocks.
Selective N-AlkylationN3 or N4 AmineRu or Ir-based transfer hydrogenation catalystsMono-N-alkylated derivativesAchieve high regioselectivity for a single amine.

Exploration of Novel Reactivity Patterns and Synthetic Pathways

The vicinal diamine motif of this compound is a gateway to a rich variety of heterocyclic systems. A significant future direction is the exploration of its reactivity in condensation reactions to form fused-ring systems. For instance, reaction with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives could lead to the formation of novel imidazo[4,5-b]pyridine or pyrazino[2,3-b]pyridine scaffolds. bhu.ac.inmdpi.com These fused systems are prevalent in medicinal chemistry and materials science, making this a promising avenue for discovering new functional molecules.

Furthermore, multicomponent reactions (MCRs) involving this diamine could provide rapid access to complex and diverse molecular libraries. acs.orgrsc.org Designing new MCRs where this compound acts as a key building block could streamline the synthesis of intricate structures in a single, atom-economical step. Investigating its role as a bidentate ligand in coordination chemistry also presents an opportunity to create novel metal complexes with potential catalytic or material applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives, future research should integrate modern automation and flow chemistry technologies. sci-hub.se Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. beilstein-journals.orgresearchgate.netorganic-chemistry.org Developing robust flow protocols for the synthesis of the core structure and its subsequent derivatization would be a major advancement. acs.orgnih.gov

Pairing flow chemistry with automated synthesis platforms can enable high-throughput experimentation. researchgate.netucla.edu An automated system could perform a series of catalytic reactions on the this compound scaffold, purify the products, and prepare them for screening. mendeley.com This approach would dramatically accelerate the discovery of new compounds with desired properties by systematically exploring a vast chemical space.

Advanced Computational Design for Predictive Synthesis and Materials Discovery

Computational chemistry is poised to play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, helping to rationalize experimental outcomes and design more effective synthetic routes. researchgate.net For instance, computational models can predict the most favorable sites for electrophilic or nucleophilic attack and estimate the activation energies for various catalytic cycles.

Beyond predicting reactivity, molecular modeling can be used for the de novo design of new derivatives with specific functions. nih.govrsc.orgacs.org By simulating the interaction of virtual derivatives with biological targets (e.g., protein active sites) or predicting their electronic properties (e.g., HOMO-LUMO gap for organic electronics), computational screening can identify the most promising candidates for synthesis. acs.org This predictive-first approach saves significant time and resources compared to traditional trial-and-error synthesis and screening.

Table 2: Application of Computational Methods in Future Research

Computational MethodObjectivePredicted PropertiesPotential Impact
Density Functional Theory (DFT)Predict ReactivityElectron density, orbital energies, reaction barriersGuide catalyst selection and reaction condition optimization.
Molecular DockingVirtual ScreeningBinding affinity, interaction modes with proteinsPrioritize synthesis of derivatives with high biological potential.
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulate Catalytic CyclesTransition state geometries and energiesElucidate reaction mechanisms and design better catalysts.
Time-Dependent DFT (TD-DFT)Predict Photophysical PropertiesAbsorption/emission spectra, excited statesDesign new molecules for applications in optoelectronics.

Sustainable and Eco-Friendly Synthetic Methodologies for Industrial Scale-Up

As interest in this compound and its derivatives grows, developing sustainable and scalable synthetic routes becomes critical. Future research must prioritize green chemistry principles to minimize environmental impact. citedrive.comnih.govbiosynce.com This includes the use of environmentally benign solvents like water or bio-based solvents, replacing stoichiometric reagents with catalytic alternatives, and minimizing waste generation. rsc.orggoogle.com

The development of heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), could be particularly impactful. acs.orgrsc.org These catalysts can be easily separated from the reaction mixture and recycled, reducing costs and waste. bhu.ac.in Furthermore, exploring energy-efficient synthesis methods, such as microwave-assisted or sonochemical reactions, could reduce the carbon footprint of production processes. Ultimately, the goal is to design a synthetic pathway that is not only efficient and high-yielding but also economically viable and environmentally responsible for potential industrial-scale production.

Q & A

Q. Table 1: Example Reaction Conditions for Brominated Pyridine Derivatives

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–110°CHigher temps accelerate side reactions
SolventDMF or THFPolar aprotic solvents enhance solubility
CatalystPd(PPh₃)₄Facilitates C-N coupling
Reaction Time12–24 hoursLonger durations improve conversion

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : Confirm regioselectivity of bromine and amine groups via ¹H/¹³C NMR (e.g., δ ~8.2 ppm for pyridine protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 278.0 for C₁₁H₁₁BrN₃).
  • X-ray Crystallography : Resolve crystal structure to confirm substitution patterns, as demonstrated for analogous bromopyridines .
  • Elemental Analysis : Verify C, H, N, Br content within ±0.3% deviation .

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:
Stability studies should assess:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromine substituent.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.
  • Long-Term Stability : Accelerated aging tests (40°C/75% RH for 4 weeks) followed by HPLC analysis can detect degradation products .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:
SAR studies require:

  • Functional Group Modifications : Synthesize analogs with varying substituents (e.g., replacing Br with Cl or modifying the phenyl group) to assess bioactivity shifts.
  • Computational Modeling : Use DFT calculations to predict electronic effects and docking simulations to map interactions with target proteins (e.g., kinases) .
  • In Vitro Assays : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays .

Advanced: How can researchers investigate the interaction of this compound with biological targets?

Methodological Answer:
Key approaches include:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
  • Mutagenesis Studies : Identify critical amino acids in target proteins by comparing binding to wild-type vs. mutant variants .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies. For example, yields of bromopyridines vary with Pd catalyst sources .
  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Sensitivity Analysis : Use factorial design (e.g., 2³ experiments) to identify critical factors affecting outcomes .

Advanced: What theoretical frameworks guide the design of studies on this compound?

Methodological Answer:

  • Ligand-Based Drug Design : Apply pharmacophore models to predict bioactivity based on structural features.
  • Reactivity Theory : Use frontier molecular orbital (FMO) analysis to explain regioselectivity in substitution reactions .
  • Systems Chemistry : Integrate kinetic and thermodynamic data to model reaction networks in complex biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.